Diclofensine hydrochloride

Description

Properties

IUPAC Name |

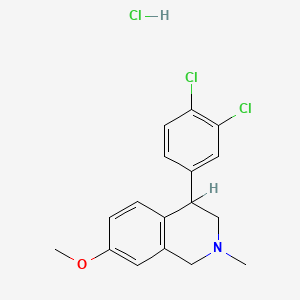

4-(3,4-dichlorophenyl)-7-methoxy-2-methyl-3,4-dihydro-1H-isoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17Cl2NO.ClH/c1-20-9-12-7-13(21-2)4-5-14(12)15(10-20)11-3-6-16(18)17(19)8-11;/h3-8,15H,9-10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEHOXCSPLOXNOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C2=C(C1)C=C(C=C2)OC)C3=CC(=C(C=C3)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

67165-56-4 (Parent) | |

| Record name | Diclofensine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079234325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID301000351 | |

| Record name | 4-(3,4-Dichlorophenyl)-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301000351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34041-84-4, 79234-32-5 | |

| Record name | Diclofensine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034041844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diclofensine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079234325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(3,4-Dichlorophenyl)-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301000351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DICLOFENSINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8U71XY6JQK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Diclofensine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diclofensine, a tetrahydroisoquinoline derivative, is a potent triple monoamine reuptake inhibitor with a distinct pharmacological profile. This document provides a comprehensive technical overview of the mechanism of action of diclofensine hydrochloride. It details its high-affinity binding to and inhibition of the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. Quantitative pharmacological data are presented, alongside detailed experimental methodologies for the characterization of its activity. Visual representations of its synaptic action and common experimental workflows are included to facilitate a deeper understanding of its molecular pharmacology.

Core Mechanism of Action: Triple Monoamine Reuptake Inhibition

This compound's primary mechanism of action is the inhibition of the reuptake of three key neurotransmitters—dopamine (DA), norepinephrine (NE), and serotonin (5-HT)—from the synaptic cleft back into the presynaptic neuron.[1][2][3] This action is achieved by binding to and blocking the function of their respective transporter proteins: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[1][2] By inhibiting these transporters, diclofensine increases the extracellular concentration and prolongs the duration of action of these monoamines, thereby enhancing dopaminergic, noradrenergic, and serotonergic neurotransmission. Clinical trials have demonstrated its efficacy as an antidepressant with a psychoenergizing and mood-alleviating profile.[4]

The (S)-isomer of diclofensine is primarily responsible for its pharmacological activity.[2] Its profile as a triple reuptake inhibitor (TRI) has generated interest in its potential for treating motivational and effort-related symptoms of depression, which are often insufficiently addressed by more selective agents.[5]

Quantitative Pharmacological Data

Diclofensine exhibits high affinity for all three monoamine transporters, with a rank order of potency typically observed as NET ≈ DAT > SERT. The following tables summarize the key quantitative metrics for diclofensine's interaction with these transporters.

Table 1: Binding Affinity (Ki) of Diclofensine

Binding affinity (Ki) represents the concentration of the drug required to occupy 50% of the transporters in radioligand binding assays. A lower Ki value indicates a higher binding affinity.

| Transporter Target | Ki (nM) | Species/Tissue Source | Reference |

| Dopamine Transporter (DAT) | 16.8 | Human (HEK293 cells) | [1][2] |

| Norepinephrine Transporter (NET) | 15.7 | Human (HEK293 cells) | [1][2] |

| Serotonin Transporter (SERT) | 51.0 | Human (HEK293 cells) | [1][2] |

Table 2: Functional Inhibition (IC50) of Diclofensine

The half-maximal inhibitory concentration (IC50) measures the functional potency of a drug in inhibiting the uptake of neurotransmitters into synaptosomes or cells.

| Transporter Target | IC50 (nM) | Assay System | Reference |

| Dopamine Transporter (DAT) | 0.74 | Rat Brain Synaptosomes | [6] |

| Norepinephrine Transporter (NET) | 2.3 | Rat Brain Synaptosomes | [6] |

| Serotonin Transporter (SERT) | 3.7 | Rat Brain Synaptosomes | [6] |

Note: Differences in reported values (Ki vs. IC50) can arise from variations in experimental systems (e.g., human recombinant cells vs. native rat tissue) and assay conditions (binding vs. uptake inhibition).

Detailed Experimental Protocols

The characterization of diclofensine's mechanism of action relies on standardized in vitro assays. The following are detailed methodologies representative of those used to derive the quantitative data presented above.

Preparation of Rat Brain Synaptosomes

Synaptosomes are isolated, sealed presynaptic nerve terminals that retain the molecular machinery for neurotransmitter uptake and release, serving as a critical tool for pharmacological studies.

Objective: To prepare a crude synaptosomal fraction (P2) from rat brain tissue for use in neurotransmitter uptake assays.

Materials:

-

Whole rat brain (excluding cerebellum)

-

Ice-cold 0.32 M Sucrose-HEPES buffer (pH 7.4)

-

Dounce tissue grinder (glass-Teflon homogenizer)

-

Refrigerated centrifuge and rotors

Procedure:

-

Tissue Homogenization: Euthanize a rat according to approved institutional animal care guidelines and immediately dissect the brain on an ice-cold plate.

-

Suspend the brain tissue (e.g., cortex and striatum) in 10 volumes (w/v) of ice-cold 0.32 M sucrose-HEPES buffer.

-

Homogenize the tissue using a motor-driven Dounce tissue grinder with 10-12 slow, even up-and-down strokes.

-

Initial Centrifugation (Removal of Nuclei and Debris): Transfer the homogenate to centrifuge tubes and centrifuge at 1,000 x g for 10 minutes at 4°C. This pellets nuclei and cellular debris (P1 fraction).

-

Isolation of Crude Synaptosomes: Carefully collect the supernatant (S1) and transfer it to fresh tubes.

-

Centrifuge the S1 supernatant at 15,000 - 20,000 x g for 20 minutes at 4°C.

-

Final Pellet: The resulting pellet (P2) is the crude synaptosomal fraction. Discard the supernatant (S2).

-

Gently resuspend the P2 pellet in an appropriate assay buffer (e.g., Krebs-HEPES) to the desired protein concentration, as determined by a protein assay (e.g., BCA assay). The synaptosomes are now ready for use in uptake assays.

Monoamine Reuptake Inhibition Assay

This functional assay measures how effectively diclofensine blocks the uptake of radiolabeled neurotransmitters into synaptosomes.

Objective: To determine the IC50 value of diclofensine for DAT, NET, and SERT.

Materials:

-

Prepared synaptosome suspension

-

This compound solutions (various concentrations)

-

Radiolabeled substrates: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin

-

Assay buffer (e.g., Krebs-HEPES buffer)

-

Selective uptake inhibitors for defining non-specific uptake (e.g., GBR12909 for DAT, desipramine for NET, fluoxetine for SERT)

-

96-well plates, vacuum filtration manifold, glass fiber filters

-

Scintillation counter and scintillation fluid

Procedure:

-

Assay Preparation: On a 96-well plate, add assay buffer to each well.

-

Add varying concentrations of diclofensine (or vehicle for total uptake control, and a saturating concentration of a selective inhibitor for non-specific uptake) to the appropriate wells.

-

Add the synaptosome suspension to each well and pre-incubate the mixture for 10-15 minutes at 37°C.

-

Initiation of Uptake: Initiate the reaction by adding a fixed concentration of the radiolabeled substrate (e.g., [³H]dopamine) to all wells.

-

Incubation: Incubate for a short period (e.g., 1-5 minutes) at 37°C. The incubation time should be within the linear range of uptake.

-

Termination of Uptake: Terminate the reaction by rapid vacuum filtration through glass fiber filters. This separates the synaptosomes (containing internalized radiolabel) from the buffer.

-

Washing: Immediately wash the filters multiple times with ice-cold assay buffer to remove any unbound radiolabel.

-

Quantification: Place the filters into scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific uptake by subtracting non-specific uptake from total uptake. Plot the percent inhibition of specific uptake against the log concentration of diclofensine. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.

Conclusion

This compound is a potent, non-selective inhibitor of dopamine, norepinephrine, and serotonin reuptake. Its high affinity for DAT, NET, and SERT leads to a significant increase in the synaptic availability of these monoamines. The quantitative data derived from robust in vitro methodologies, such as radioligand binding and synaptosomal uptake assays, confirm its profile as a triple reuptake inhibitor. This comprehensive mechanism of action underscores its potential as a pharmacological tool and a candidate for therapeutic development, particularly for conditions where broad-spectrum monoamine enhancement is desired.

References

- 1. Preparation, Stimulation and Other Uses of Adult Rat Brain Synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sites.pitt.edu [sites.pitt.edu]

- 3. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 6. Isolate Functional Synaptosomes | Thermo Fisher Scientific - US [thermofisher.com]

(S)-Diclofensine: A Technical Guide to its Core Activity as a Monoamine Reuptake Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diclofensine, a tetrahydroisoquinoline derivative, is a potent triple monoamine reuptake inhibitor, targeting the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[1][2] Early research identified that the pharmacological activity of this compound resides primarily in its (S)-enantiomer.[1] This document provides an in-depth technical overview of the activity of (S)-diclofensine, presenting available quantitative data, outlining relevant experimental methodologies, and visualizing the associated signaling pathways. While specific quantitative data for the individual enantiomers are not widely available in recent literature, this guide consolidates the existing knowledge on racemic diclofensine and the established stereoselectivity of its effects.

Core Activity: Monoamine Transporter Inhibition

(S)-Diclofensine exerts its effects by binding to presynaptic monoamine transporters, thereby blocking the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft. This inhibition leads to an increased concentration and prolonged activity of these neurotransmitters in the synapse.

Quantitative Data on Monoamine Transporter Inhibition

The following tables summarize the available quantitative data for diclofensine's interaction with monoamine transporters. It is important to note that much of the published data pertains to the racemic mixture. However, it is established that the (S)-isomer is the predominantly active form.[1]

Table 1: Binding Affinities (Ki) of Racemic Diclofensine for Human Monoamine Transporters

| Transporter | Ki (nM) |

| Dopamine Transporter (DAT) | 16.8[1] |

| Norepinephrine Transporter (NET) | 15.7[1] |

| Serotonin Transporter (SERT) | 51[1] |

Table 2: Inhibition of Monoamine Uptake (IC50) by Racemic Diclofensine in Rat Brain Synaptosomes

| Monoamine Uptake | IC50 (nM) |

| Dopamine | 0.74 |

| Noradrenaline (Norepinephrine) | 2.3 |

| Serotonin | 3.7 |

Data from a study on the effects of new psychoactive substances, which may have used different experimental conditions than older studies.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize the activity of monoamine reuptake inhibitors like (S)-diclofensine.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a compound for a specific transporter.

-

Objective: To quantify the affinity of (S)-diclofensine for DAT, NET, and SERT.

-

Materials:

-

Membrane preparations from cells expressing human DAT, NET, or SERT.

-

Radioligands: [³H]WIN 35,428 or [³H]GBR-12935 for DAT, [³H]nisoxetine for NET, [³H]citalopram or [³H]paroxetine for SERT.

-

(S)-Diclofensine and (R)-diclofensine.

-

Incubation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl).

-

Wash buffer.

-

Scintillation fluid.

-

Glass fiber filters.

-

-

Procedure:

-

Membrane preparations are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound ((S)- or (R)-diclofensine).

-

The incubation is carried out at a specific temperature (e.g., room temperature or 4°C) for a defined period to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The filters are washed with ice-cold wash buffer to remove non-specific binding.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Non-specific binding is determined in the presence of a high concentration of a known inhibitor (e.g., cocaine for DAT, desipramine for NET, fluoxetine for SERT).

-

IC50 values are calculated from the competition binding curves and converted to Ki values using the Cheng-Prusoff equation.

-

Synaptosomal Monoamine Uptake Assays

These assays measure the functional inhibition of monoamine uptake into nerve terminals.

-

Objective: To determine the potency (IC50) of (S)-diclofensine in inhibiting the uptake of dopamine, norepinephrine, and serotonin into synaptosomes.

-

Materials:

-

Freshly prepared or cryopreserved synaptosomes from specific rat brain regions (e.g., striatum for dopamine, hypothalamus for norepinephrine, and cortex for serotonin).

-

Radiolabeled monoamines: [³H]dopamine, [³H]norepinephrine, [³H]serotonin.

-

(S)-Diclofensine and (R)-diclofensine.

-

Krebs-Ringer buffer.

-

Monoamine oxidase (MAO) inhibitors (to prevent degradation of monoamines).

-

-

Procedure:

-

Synaptosomes are pre-incubated with varying concentrations of the test compound ((S)- or (R)-diclofensine).

-

Uptake is initiated by the addition of the radiolabeled monoamine.

-

The incubation is carried out for a short period at 37°C.

-

Uptake is terminated by rapid filtration and washing with ice-cold buffer.

-

The amount of radioactivity taken up by the synaptosomes is quantified using a scintillation counter.

-

Non-specific uptake is determined by conducting the assay at 4°C or in the presence of a known uptake inhibitor.

-

IC50 values are determined from the concentration-response curves.

-

Signaling Pathways and Experimental Workflows

The inhibition of monoamine reuptake by (S)-diclofensine initiates a cascade of downstream signaling events. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow for characterizing a monoamine reuptake inhibitor.

Caption: Mechanism of action of (S)-Diclofensine.

References

The Dual Inhibition of Dopamine and Norepinephrine Reuptake by Diclofensine: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diclofensine, a tetrahydroisoquinoline derivative, exhibits potent inhibitory activity at the dopamine transporter (DAT) and norepinephrine transporter (NET). This dual reuptake inhibition leads to elevated synaptic concentrations of dopamine and norepinephrine, underlying its potential as a psychostimulant and antidepressant agent. This technical guide provides an in-depth analysis of the preclinical and clinical data on diclofensine's mechanism of action, focusing on its quantitative interaction with DAT and NET, the experimental methodologies used to elucidate these properties, and the downstream signaling consequences of its neurochemical effects.

Introduction

Diclofensine (Ro 8-4650) is a psychoactive compound that acts as a potent and relatively balanced inhibitor of dopamine and norepinephrine reuptake, with a lesser affinity for the serotonin transporter (SERT)[1]. Its chemical structure and pharmacological profile have positioned it as a subject of interest in the development of treatments for mood disorders and other neuropsychiatric conditions. Understanding the precise molecular interactions and the resulting neurobiological effects is crucial for the rational design of novel therapeutics targeting the dopaminergic and noradrenergic systems. This whitepaper synthesizes the available quantitative data, details the experimental protocols for its characterization, and visualizes the key signaling pathways modulated by diclofensine.

Quantitative Pharmacology of Diclofensine

The affinity of diclofensine for monoamine transporters has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data, providing a comparative overview of its potency at DAT and NET.

Table 1: In Vitro Binding Affinities (Ki) of Diclofensine for Monoamine Transporters

| Transporter | Binding Affinity (Ki) in nM | Reference |

| Dopamine Transporter (DAT) | 16.8 | [2] |

| Norepinephrine Transporter (NET) | 15.7 | [2] |

| Serotonin Transporter (SERT) | 51 | [2] |

Table 2: In Vivo Effects of Diclofensine on Extracellular Neurotransmitter Levels

| Brain Region | Neurotransmitter | Fold Increase Over Baseline | Diclofensine Dose | Species | Reference |

| Striatum | Dopamine | 4.8 | Not Specified | Rat | [3] |

| Arcuate-Periventricular Nucleus-Median Eminence | Dopamine (K+-evoked release) | 3 | 50 µM | Rat | [4] |

Core Experimental Protocols

The quantitative data presented above are derived from specific experimental methodologies. This section provides a detailed overview of the likely protocols employed in the characterization of diclofensine's interaction with DAT and NET.

Radioligand Binding Assay for DAT and NET Affinity

This in vitro assay determines the binding affinity (Ki) of a compound for a specific transporter by measuring the displacement of a radiolabeled ligand.

Objective: To quantify the affinity of diclofensine for the dopamine and norepinephrine transporters.

Materials:

-

Cell Membranes: Membranes prepared from cells expressing recombinant human DAT or NET (e.g., HEK293, CHO cells), or from specific brain regions rich in these transporters (e.g., striatum for DAT, cerebral cortex for NET).

-

Radioligand: A high-affinity radiolabeled ligand for the target transporter (e.g., [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET).

-

Competitor: Unlabeled diclofensine at various concentrations.

-

Assay Buffer: Appropriate buffer to maintain physiological pH and ionic strength (e.g., Tris-HCl buffer with NaCl and KCl).

-

Filtration Apparatus: A cell harvester to separate bound from free radioligand.

-

Scintillation Counter: To measure the radioactivity of the bound ligand.

Procedure:

-

Membrane Preparation: Homogenize cultured cells or brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh buffer. Determine protein concentration.

-

Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of unlabeled diclofensine. For total binding, omit the competitor. For non-specific binding, add a high concentration of a known potent inhibitor for the respective transporter.

-

Incubation: Incubate the plates at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand in the solution.

-

Washing: Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the diclofensine concentration. Determine the IC50 value (the concentration of diclofensine that inhibits 50% of the specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Microdialysis for Extracellular Dopamine and Norepinephrine Levels

This in vivo technique allows for the sampling and measurement of extracellular neurotransmitter concentrations in specific brain regions of awake, freely moving animals.

Objective: To determine the effect of diclofensine administration on extracellular dopamine and norepinephrine levels in relevant brain areas.

Materials:

-

Animal Model: Typically rats or mice.

-

Stereotaxic Apparatus: For precise implantation of the microdialysis probe.

-

Microdialysis Probe: A small, semi-permeable membrane at the tip allows for the diffusion of small molecules from the extracellular fluid into the probe.

-

Perfusion Pump: To deliver artificial cerebrospinal fluid (aCSF) through the probe at a constant, slow flow rate.

-

Fraction Collector: To collect the dialysate samples at regular intervals.

-

Analytical System: High-performance liquid chromatography (HPLC) with electrochemical detection (ECD) is commonly used for the sensitive and specific quantification of dopamine and norepinephrine.

Procedure:

-

Probe Implantation: Anesthetize the animal and place it in a stereotaxic frame. Surgically implant a guide cannula directed at the brain region of interest (e.g., striatum, prefrontal cortex).

-

Recovery: Allow the animal to recover from surgery for a specified period.

-

Microdialysis Experiment: On the day of the experiment, insert the microdialysis probe through the guide cannula. Begin perfusing the probe with aCSF at a low, constant rate (e.g., 1-2 µL/min).

-

Baseline Collection: Collect several baseline dialysate samples to establish a stable baseline of neurotransmitter levels.

-

Drug Administration: Administer diclofensine (e.g., via intraperitoneal injection) at the desired dose(s).

-

Post-Drug Collection: Continue to collect dialysate samples for a period of time after drug administration to monitor changes in neurotransmitter levels.

-

Sample Analysis: Analyze the collected dialysate samples using HPLC-ECD to quantify the concentrations of dopamine and norepinephrine.

-

Data Analysis: Express the post-drug neurotransmitter concentrations as a percentage or fold-change from the baseline levels.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the mechanism of action of diclofensine, a typical experimental workflow for its characterization, and the downstream signaling cascades affected by its activity.

Caption: Mechanism of Action of Diclofensine.

Caption: Radioligand Binding Assay Workflow.

Caption: Downstream Signaling Pathways.

Clinical Context and Future Directions

Clinical trials have investigated diclofensine for the treatment of depression, with some studies showing efficacy compared to placebo[5][6]. For instance, a double-blind, placebo-controlled study in patients with psychoreactive depression demonstrated a statistically significant improvement in the diclofensine group[5]. Pilot trials have also reported a good response rate in depressed patients[6]. However, its development was not pursued, potentially due to its psychostimulant properties raising concerns about abuse liability.

The dual-action mechanism of diclofensine, potently targeting both dopamine and norepinephrine systems, remains a compelling strategy for antidepressant drug design. Future research could focus on developing analogs with a modified pharmacokinetic or pharmacodynamic profile to mitigate abuse potential while retaining therapeutic efficacy. Further elucidation of the downstream signaling consequences of combined DAT and NET inhibition in specific neural circuits will be crucial for understanding both the therapeutic effects and potential side effects of this class of compounds.

Conclusion

Diclofensine is a potent dual reuptake inhibitor of dopamine and norepinephrine, as evidenced by robust in vitro and in vivo data. The experimental methodologies outlined in this whitepaper provide a framework for the continued investigation of diclofensine and related compounds. The visualization of its mechanism of action and the downstream signaling pathways offers a clear understanding of its neurobiological effects. While its clinical development has been halted, the pharmacological principles embodied by diclofensine continue to inform the development of novel therapeutics for neuropsychiatric disorders.

References

- 1. Diclofensine [medbox.iiab.me]

- 2. researchgate.net [researchgate.net]

- 3. digitalcommons.lib.uconn.edu [digitalcommons.lib.uconn.edu]

- 4. Pure uptake blockers of dopamine can reduce prolactin secretion: studies with diclofensine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Therapeutic efficacy and tolerance of diclofensine in psychoreactive depression--a double-blind comparison with placebo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pilot trials with diclofensine, a new psychoactive drug in depressed patients - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Synthesis of Diclofensine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diclofensine, chemically known as (±)-4-(3,4-dichlorophenyl)-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline, is a triple monoamine reuptake inhibitor with antidepressant properties. This technical guide provides a comprehensive overview of the chemical synthesis of its hydrochloride salt. The synthesis is a multi-step process commencing from commercially available precursors and involving key reactions such as reductive amination, alkylation, ketone reduction, and intramolecular cyclization. This document outlines detailed experimental protocols for each synthetic step, presents quantitative data in structured tables, and includes visual diagrams of the synthetic pathway and experimental workflows to facilitate understanding and replication by researchers in the field of medicinal chemistry and drug development.

Introduction

Diclofensine is a tetrahydroisoquinoline derivative that exhibits potent inhibitory effects on the reuptake of dopamine, norepinephrine, and serotonin. Its unique pharmacological profile has made it a subject of interest in the study of antidepressants. The chemical synthesis of Diclofensine hydrochloride involves a five-step sequence, which is detailed in this guide. The overall synthetic strategy focuses on the construction of the core tetrahydroisoquinoline scaffold and the introduction of the required substituents.

Overall Synthetic Pathway

The synthesis of this compound proceeds through the following key steps:

-

Step 1: Synthesis of (3-methoxybenzyl)methylamine (2) via reductive amination of m-anisaldehyde (1) with methylamine.

-

Step 2: Synthesis of 2-bromo-1-(3,4-dichlorophenyl)ethanone (4) .

-

Step 3: Synthesis of 2-((3-methoxybenzyl)(methyl)amino)-1-(3,4-dichlorophenyl)ethan-1-one (5) via alkylation of intermediate 2 with 4 .

-

Step 4: Synthesis of 2-((3-methoxybenzyl)(methyl)amino)-1-(3,4-dichlorophenyl)ethan-1-ol (6) by reduction of the ketone in intermediate 5 .

-

Step 5: Synthesis of Diclofensine (7) through acid-catalyzed intramolecular cyclization of intermediate 6 .

-

Step 6: Formation of this compound (8) by treating the free base with hydrochloric acid.

The overall reaction scheme is depicted below:

Experimental Protocols

Step 1: Synthesis of (3-methoxybenzyl)methylamine (2)

Reaction:

m-Anisaldehyde (1) is reacted with methylamine to form an intermediate imine, which is subsequently reduced in situ with sodium borohydride to yield (3-methoxybenzyl)methylamine (2).

Procedure:

-

To a solution of m-anisaldehyde (1.0 eq) in methanol, an aqueous solution of methylamine (1.2 eq) is added at 0-5 °C.

-

The mixture is stirred at room temperature for 2 hours.

-

The reaction mixture is then cooled to 0-5 °C, and sodium borohydride (1.5 eq) is added portion-wise.

-

The reaction is stirred for an additional 3 hours at room temperature.

-

The solvent is removed under reduced pressure.

-

The residue is partitioned between water and dichloromethane.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.

-

Purification is achieved by vacuum distillation.

Step 2: Synthesis of 2-bromo-1-(3,4-dichlorophenyl)ethanone (4)

Reaction:

1-(3,4-dichlorophenyl)ethanone is brominated to yield 2-bromo-1-(3,4-dichlorophenyl)ethanone (4).

Procedure:

-

To a solution of 1-(3,4-dichlorophenyl)ethanone (1.0 eq) in a suitable solvent such as diethyl ether, bromine (1.0 eq) is added dropwise at room temperature.

-

The reaction progress is monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is washed with water and brine.

-

The organic phase is dried over anhydrous sodium sulfate and the solvent is evaporated in vacuo to yield the title compound.

Step 3: Synthesis of 2-((3-methoxybenzyl)(methyl)amino)-1-(3,4-dichlorophenyl)ethan-1-one (5)

Reaction:

(3-methoxybenzyl)methylamine (2) is alkylated with 2-bromo-1-(3,4-dichlorophenyl)ethanone (4) in the presence of a base.

Procedure:

-

To a stirred solution of (3-methoxybenzyl)methylamine (2) (1.0 eq) and a base such as triethylamine (1.2 eq) in a solvent like acetonitrile, a solution of 2-bromo-1-(3,4-dichlorophenyl)ethanone (4) (1.0 eq) in acetonitrile is added dropwise at room temperature.

-

The reaction mixture is stirred at room temperature for 12-16 hours.

-

The solvent is evaporated, and the residue is partitioned between water and ethyl acetate.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel.

Step 4: Synthesis of 2-((3-methoxybenzyl)(methyl)amino)-1-(3,4-dichlorophenyl)ethan-1-ol (6)

Reaction:

The ketone group of intermediate 5 is reduced to a hydroxyl group using sodium borohydride.

Procedure:

-

To a solution of 2-((3-methoxybenzyl)(methyl)amino)-1-(3,4-dichlorophenyl)ethan-1-one (5) (1.0 eq) in methanol, sodium borohydride (1.5 eq) is added portion-wise at 0-5 °C.

-

The reaction mixture is stirred at room temperature for 4 hours.

-

The solvent is removed under reduced pressure.

-

The residue is taken up in water and extracted with ethyl acetate.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude alcohol.

Step 5: Synthesis of Diclofensine (7)

Reaction:

The amino alcohol 6 undergoes an acid-catalyzed intramolecular cyclization (a variation of the Pictet-Spengler reaction) to form the tetrahydroisoquinoline ring of Diclofensine.

Procedure:

-

The crude 2-((3-methoxybenzyl)(methyl)amino)-1-(3,4-dichlorophenyl)ethan-1-ol (6) (1.0 eq) is dissolved in a strong acid, such as concentrated sulfuric acid or a mixture of trifluoroacetic acid and sulfuric acid, at 0 °C.

-

The reaction mixture is stirred at room temperature for 24 hours.

-

The mixture is then carefully poured onto crushed ice and basified with a concentrated aqueous solution of sodium hydroxide.

-

The aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude Diclofensine is purified by column chromatography.

Step 6: Formation of this compound (8)

Procedure:

-

The purified Diclofensine free base (7) is dissolved in a suitable solvent like diethyl ether or isopropanol.

-

A solution of hydrochloric acid in the same solvent is added dropwise with stirring.

-

The precipitated this compound is collected by filtration, washed with cold solvent, and dried under vacuum.

Quantitative Data

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reactants and Products

| Step | Starting Material(s) | Product | Molecular Formula | Molar Mass ( g/mol ) |

| 1 | m-Anisaldehyde, Methylamine | (3-methoxybenzyl)methylamine | C₉H₁₃NO | 151.21 |

| 2 | 1-(3,4-dichlorophenyl)ethanone, Bromine | 2-bromo-1-(3,4-dichlorophenyl)ethanone | C₈H₅BrCl₂O | 267.93 |

| 3 | (3-methoxybenzyl)methylamine, 2-bromo-1-(3,4-dichlorophenyl)ethanone | 2-((3-methoxybenzyl)(methyl)amino)-1-(3,4-dichlorophenyl)ethan-1-one | C₁₇H₁₇Cl₂NO₂ | 354.23 |

| 4 | 2-((3-methoxybenzyl)(methyl)amino)-1-(3,4-dichlorophenyl)ethan-1-one | 2-((3-methoxybenzyl)(methyl)amino)-1-(3,4-dichlorophenyl)ethan-1-ol | C₁₇H₁₉Cl₂NO₂ | 356.24 |

| 5 | 2-((3-methoxybenzyl)(methyl)amino)-1-(3,4-dichlorophenyl)ethan-1-ol | Diclofensine | C₁₇H₁₇Cl₂NO | 322.23 |

| 6 | Diclofensine, Hydrochloric Acid | This compound | C₁₇H₁₈Cl₃NO | 358.69 |

Table 2: Reaction Conditions and Yields (Literature Reported)

| Step | Solvent | Catalyst/Reagent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | Methanol | NaBH₄ | 0 - RT | 5 | ~85-95 |

| 2 | Diethyl ether | - | RT | - | ~90-98 |

| 3 | Acetonitrile | Triethylamine | RT | 12-16 | ~70-80 |

| 4 | Methanol | NaBH₄ | 0 - RT | 4 | ~90-95 |

| 5 | H₂SO₄ / TFA | - | 0 - RT | 24 | ~60-70 |

| 6 | Diethyl ether | HCl | RT | - | >95 |

Note: Yields are approximate and can vary based on reaction scale and purification efficiency.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the logical flow of the synthesis and a typical experimental workflow.

Conclusion

This technical guide provides a detailed and structured overview of the chemical synthesis of this compound. The described multi-step synthesis is a practical approach for obtaining this pharmacologically significant molecule. The provided experimental protocols, quantitative data, and workflow diagrams are intended to serve as a valuable resource for researchers engaged in the synthesis of Diclofensine and related tetrahydroisoquinoline compounds. Further optimization of reaction conditions and purification techniques may lead to improved overall yields and purity of the final product.

The Neurochemical Profile of Diclofensine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diclofensine, a tetrahydroisoquinoline derivative, is a potent monoamine reuptake inhibitor with a distinct neurochemical profile. Developed in the 1970s by Hoffmann-La Roche as a potential antidepressant, it demonstrates significant interaction with the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. This technical guide provides an in-depth overview of the neurochemical properties of Diclofensine, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and relevant experimental workflows. While showing promise in early clinical trials, its development was discontinued, potentially due to concerns about its abuse potential. Nevertheless, its unique profile as a triple reuptake inhibitor continues to make it a valuable tool for neuropharmacological research.

Core Neurochemical Properties

Diclofensine functions as a triple monoamine reuptake inhibitor, effectively blocking the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft. This action leads to an increased concentration of these neurotransmitters in the synapse, thereby enhancing dopaminergic, noradrenergic, and serotonergic neurotransmission.

Binding Affinities and Uptake Inhibition

The following tables summarize the quantitative data on Diclofensine's interaction with monoamine transporters.

Table 1: Binding Affinities (Ki) of Diclofensine for Monoamine Transporters

| Transporter | Ki (nM) | Reference |

| Dopamine Transporter (DAT) | 16.8 | |

| Norepinephrine Transporter (NET) | 15.7 | |

| Serotonin Transporter (SERT) | 51 |

Table 2: Inhibitory Concentrations (IC50) of Diclofensine for Monoamine Uptake in Rat Brain Synaptosomes

| Monoamine Uptake | IC50 (nM) | Reference |

| Dopamine | 0.74 | MedChemExpress |

| Noradrenaline | 2.3 | MedChemExpress |

| Serotonin | 3.7 | MedChemExpress |

Mechanism of Action: Monoamine Reuptake Inhibition

Diclofensine exerts its effects at the presynaptic terminal by binding to and inhibiting the function of DAT, NET, and SERT. These transporters are responsible for clearing their respective neurotransmitters from the synaptic cleft, a crucial step in terminating the synaptic signal. By blocking this reuptake process, Diclofensine prolongs the presence of dopamine, norepinephrine, and serotonin in the synapse, leading to enhanced and prolonged stimulation of postsynaptic receptors.

Caption: Mechanism of Diclofensine at the synapse.

Experimental Protocols

The following are representative protocols for the types of experiments used to characterize the neurochemical properties of Diclofensine.

Radioligand Binding Assay for Monoamine Transporters

This protocol outlines the general procedure for determining the binding affinity (Ki) of a compound for DAT, NET, and SERT in rat brain tissue.

Objective: To determine the equilibrium dissociation constant (Ki) of Diclofensine for the dopamine, norepinephrine, and serotonin transporters.

Materials:

-

Rat brain tissue (striatum for DAT, hippocampus/cortex for NET, and brainstem for SERT)

-

Radioligands: [³H]Mazindol or [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, [³H]Citalopram or [³H]Paroxetine for SERT

-

Diclofensine

-

Incubation Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

-

Wash Buffer (ice-cold Incubation Buffer)

-

Scintillation fluid

-

Glass fiber filters

-

Homogenizer

-

Centrifuge

-

Scintillation counter

Procedure:

-

Tissue Preparation:

-

Dissect the desired brain regions from rats on ice.

-

Homogenize the tissue in 10-20 volumes of ice-cold Incubation Buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the synaptosomal membranes.

-

Wash the pellet by resuspending in fresh Incubation Buffer and repeating the centrifugation.

-

Resuspend the final pellet in Incubation Buffer to a final protein concentration of approximately 0.1-0.5 mg/mL.

-

-

Binding Assay:

-

In a series of tubes, add a constant concentration of the appropriate radioligand.

-

Add increasing concentrations of Diclofensine (e.g., 10⁻¹⁰ to 10⁻⁵ M).

-

Include tubes for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known selective inhibitor, e.g., 10 µM GBR 12909 for DAT, 10 µM Desipramine for NET, 10 µM Fluoxetine for SERT).

-

Add the membrane preparation to initiate the binding reaction.

-

Incubate at room temperature or 37°C for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

-

-

Termination and Measurement:

-

Terminate the assay by rapid filtration through glass fiber filters under vacuum.

-

Quickly wash the filters with ice-cold Wash Buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding as a function of the logarithm of the Diclofensine concentration.

-

Determine the IC50 value (the concentration of Diclofensine that inhibits 50% of the specific binding) from the resulting competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

-

Caption: Workflow for a radioligand binding assay.

Synaptosomal Monoamine Uptake Assay

This protocol describes a general method for measuring the inhibition of dopamine, norepinephrine, and serotonin uptake by Diclofensine in rat brain synaptosomes.

Objective: To determine the IC50 value of Diclofensine for the inhibition of monoamine uptake into synaptosomes.

Materials:

-

Rat brain tissue (as in 3.1)

-

Radioactively labeled monoamines: [³H]Dopamine, [³H]Norepinephrine, [³H]Serotonin

-

Diclofensine

-

Krebs-Ringer Bicarbonate Buffer (or similar physiological buffer)

-

Homogenizer

-

Centrifuge

-

Scintillation counter

-

Whatman GF/B or similar glass fiber filters

Procedure:

-

Synaptosome Preparation:

-

Follow the tissue preparation steps (1a-1e) as described in the radioligand binding assay protocol to obtain a washed synaptosomal pellet.

-

Resuspend the synaptosomal pellet in a physiological buffer (e.g., Krebs-Ringer) to a final protein concentration of approximately 0.5-1.0 mg/mL.

-

-

Uptake Assay:

-

Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of Diclofensine or vehicle for a short period (e.g., 5-10 minutes) at 37°C.

-

Initiate the uptake reaction by adding a fixed concentration of the respective radioactively labeled monoamine.

-

Allow the uptake to proceed for a short, defined time (e.g., 1-5 minutes) at 37°C. The incubation time should be within the initial linear phase of uptake.

-

Include control tubes for non-specific uptake, which are typically incubated at 0-4°C or in the presence of a high concentration of a selective uptake inhibitor.

-

-

Termination and Measurement:

-

Terminate the uptake by rapid filtration through glass fiber filters, followed by several washes with ice-cold buffer to remove extracellular radiolabel.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

-

Determine the percentage of inhibition of specific uptake for each concentration of Diclofensine.

-

Plot the percentage of inhibition as a function of the logarithm of the Diclofensine concentration to generate an inhibition curve.

-

Determine the IC50 value from this curve.

-

Caption: Workflow for a synaptosomal monoamine uptake assay.

Conclusion

Diclofensine is a potent, non-selective inhibitor of dopamine, norepinephrine, and serotonin reuptake. Its relatively balanced affinity for all three monoamine transporters provides a unique pharmacological profile that has been of interest in the study of depression and other neuropsychiatric disorders. The quantitative data and experimental methodologies presented in this guide offer a comprehensive overview of its core neurochemical properties, providing a valuable resource for researchers and drug development professionals in the field of neuropharmacology. Further investigation into the structure-activity relationships of Diclofensine and its analogs may yield novel insights into the design of next-generation therapeutics targeting monoaminergic systems.

Diclofensine: A Technical Guide to a Triple Reuptake Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diclofensine, a tetrahydroisoquinoline derivative developed by Hoffmann-La Roche, is a potent triple reuptake inhibitor (TRI) that demonstrates significant interaction with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[1] Initially investigated as an antidepressant, it showed promise in clinical trials but was not brought to market.[1] This technical guide provides a comprehensive overview of the core pharmacological characteristics of diclofensine, with a focus on its quantitative data, the experimental protocols used for its evaluation, and the underlying signaling pathways it modulates.

Introduction

Triple reuptake inhibitors (TRIs) are a class of compounds that simultaneously block the reuptake of dopamine, norepinephrine, and serotonin, thereby increasing the extracellular concentrations of these key neurotransmitters. This broad-spectrum mechanism of action holds therapeutic potential for various neurological and psychiatric disorders, including depression. Diclofensine emerged as a significant compound in this class, exhibiting a balanced and potent inhibitory profile across the three major monoamine transporters.[2][3] This document serves as a technical resource for professionals engaged in neuroscience research and drug development, offering detailed insights into the preclinical and pharmacological profile of diclofensine.

Quantitative Pharmacological Data

The efficacy of diclofensine as a triple reuptake inhibitor is quantified by its binding affinity (Ki) and its functional inhibition of transporter activity (IC50). The following tables summarize the key in vitro data for diclofensine's interaction with the dopamine, norepinephrine, and serotonin transporters.

Table 1: Binding Affinities (Ki) of Diclofensine for Monoamine Transporters

| Transporter | Ki (nM) | Source |

| Dopamine Transporter (DAT) | 16.8 | [1] |

| Norepinephrine Transporter (NET) | 15.7 | [1] |

| Serotonin Transporter (SERT) | 51 | [1] |

Table 2: Inhibitory Concentrations (IC50) of Diclofensine for Monoamine Uptake

| Transporter | IC50 (nM) | Species | Preparation | Source |

| Dopamine Transporter (DAT) | 0.74 | Rat | Brain Synaptosomes | [4] |

| Norepinephrine Transporter (NET) | 2.3 | Rat | Brain Synaptosomes | [4] |

| Serotonin Transporter (SERT) | 3.7 | Rat | Brain Synaptosomes | [4] |

Experimental Protocols

The quantitative data presented above are derived from established in vitro assays. The following sections provide detailed methodologies representative of those used to characterize diclofensine and other monoamine reuptake inhibitors.

Radioligand Binding Assay

This assay determines the affinity of a compound for a specific receptor or transporter by measuring the displacement of a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of diclofensine for DAT, NET, and SERT.

Materials:

-

Membrane preparations from cells expressing the target transporter (e.g., HEK293 cells) or from specific brain regions (e.g., striatum for DAT).

-

Radioligand specific for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT).

-

Diclofensine at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of diclofensine.

-

Equilibration: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the bound from the free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of diclofensine that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synaptosomal Uptake Assay

This assay measures the functional ability of a compound to inhibit the uptake of a neurotransmitter into presynaptic nerve terminals (synaptosomes).

Objective: To determine the inhibitory potency (IC50) of diclofensine on the uptake of dopamine, norepinephrine, and serotonin.

Materials:

-

Freshly prepared synaptosomes from specific brain regions (e.g., striatum for dopamine, cortex for norepinephrine, and whole brain minus cerebellum for serotonin).

-

Radiolabeled neurotransmitters (e.g., [³H]dopamine, [³H]norepinephrine, [³H]serotonin).

-

Diclofensine at various concentrations.

-

Krebs-Ringer bicarbonate buffer (or similar physiological buffer).

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Pre-incubation: Pre-incubate the synaptosomal preparation with varying concentrations of diclofensine for a short period (e.g., 10-20 minutes) at 37°C.

-

Initiation of Uptake: Add the radiolabeled neurotransmitter to initiate the uptake process and incubate for a short, defined time (e.g., 5-10 minutes).

-

Termination of Uptake: Stop the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.

-

Lysis and Counting: Lyse the synaptosomes on the filters and measure the trapped radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of diclofensine that causes a 50% reduction in the uptake of the radiolabeled neurotransmitter (IC50).

Visualization of Pathways and Workflows

Signaling Pathways

The inhibition of monoamine transporters by diclofensine leads to an increase in the synaptic concentration of dopamine, norepinephrine, and serotonin. This, in turn, modulates multiple downstream signaling cascades.

Caption: Mechanism of action of diclofensine as a triple reuptake inhibitor.

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro screening of a potential monoamine reuptake inhibitor like diclofensine.

Caption: In vitro screening workflow for monoamine reuptake inhibitors.

Conclusion

Diclofensine stands as a well-characterized triple reuptake inhibitor with a potent and relatively balanced profile for the dopamine, norepinephrine, and serotonin transporters. The data and methodologies presented in this guide underscore its significance as a tool compound for neuropharmacological research and as a reference for the development of novel TRIs. The detailed protocols and visual representations of its mechanism and evaluation process provide a solid foundation for researchers and drug development professionals working in the field of monoamine transporter modulation. Further investigation into the downstream signaling and in vivo effects of such compounds is crucial for translating the therapeutic potential of TRIs into clinical applications.

References

Methodological & Application

Application Notes: Diclofensine Hydrochloride in In Vivo Rodent Models

Introduction

Diclofensine is a triple monoamine reuptake inhibitor (TRI) that primarily blocks the transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[1][2][3] Developed in the 1970s by Hoffmann-La Roche, it showed promise as an effective antidepressant in human trials with a relatively favorable side effect profile.[1][4] However, its development was discontinued, potentially due to concerns about its abuse potential.[1][4] As a tetrahydroisoquinoline derivative, its mechanism involves increasing the synaptic concentrations of dopamine, norepinephrine, and serotonin, making it a valuable tool for preclinical research in rodent models.[2][5]

These notes provide an overview of the application of diclofensine hydrochloride in in vivo rodent studies, focusing on models of depression, motivation, and neurochemical analysis. The protocols detailed below are intended for researchers, scientists, and drug development professionals investigating the therapeutic potential and neurobiological effects of TRIs.

Data Presentation

Pharmacological Profile

The affinity of diclofensine for the three main monoamine transporters establishes its profile as a potent, relatively balanced triple reuptake inhibitor.

| Transporter | Binding Affinity (Ki) | Reference |

| Dopamine Transporter (DAT) | 16.8 nM | [1] |

| Norepinephrine Transporter (NET) | 15.7 nM | [1] |

| Serotonin Transporter (SERT) | 51 nM | [1] |

In Vivo Rodent Dosing and Administration

Proper vehicle selection and administration route are critical for reproducible results in rodent studies. The following table summarizes a dosing regimen used in a rat model of motivational dysfunction.

| Parameter | Details | Reference |

| Species/Strain | Adult male, Sprague-Dawley rats | [6] |

| Dose Range | 1.25, 2.5, 5.0, and 10.0 mg/kg | [6] |

| Route | Intraperitoneal (IP) | [6] |

| Vehicle | 10% DMSO, 15% Tween80, and 75% 0.9% saline | [6] |

| Pre-treatment Time | 30 minutes before behavioral testing | [6] |

Key Behavioral and Neurochemical Outcomes

Diclofensine has been shown to modulate effort-based decision-making and significantly alter dopamine neurotransmission.

| Endpoint | Model / Assay | Key Finding | Reference |

| Effort-Based Choice | Tetrabenazine-induced motivational deficit (FR5/Chow Choice Task) | Diclofensine (10.0 mg/kg) partially reversed the low-effort bias, increasing high-effort lever pressing. | [6] |

| Food Intake | Tetrabenazine-induced motivational deficit (FR5/Chow Choice Task) | Diclofensine (5.0 and 10.0 mg/kg) decreased low-effort chow intake, suggesting potential appetite suppressant effects. | [6] |

| Extracellular Dopamine | Not specified | Increased extracellular dopamine levels 4.8-fold over baseline. | [6] |

Visualizations

Caption: Diclofensine blocks monoamine transporters, increasing neurotransmitter levels.

Experimental Protocols

Protocol 1: Assessment of Effort-Based Decision-Making

This protocol is based on a study assessing diclofensine's ability to reverse motivational deficits induced by tetrabenazine (TBZ), a VMAT-2 inhibitor that depletes monoamines.[6]

1. Animals:

-

Adult male Sprague-Dawley rats (275-325g at study onset).[6]

-

Pair-housed with a 12-hour light/dark cycle.[6]

-

Food restricted to 85% of their free-feeding body weight for operant training.[6]

-

Water is available ad libitum.[6]

2. Apparatus:

-

Standard operant conditioning chambers equipped with two levers and a food receptacle for pellet delivery.[6]

-

A small bowl containing pre-weighed lab chow is also placed in the chamber.

3. Behavioral Procedure (Concurrent FR5/Chow-Choice Task):

-

Training:

-

Magazine Training: For two days, rats receive a high-carbohydrate 45 mg pellet reinforcer every 30 seconds for 30-minute sessions to associate the food receptacle with reward.[6]

-

Lever Press Training: Rats are trained to press one lever for food pellets on a fixed-ratio 1 (FR1) schedule, which is gradually increased to a fixed-ratio 5 (FR5) schedule (i.e., five lever presses per pellet).

-

-

Testing:

-

During the 30-minute test session, rats have a choice between two options:

-

High-Effort: Pressing the FR5 lever for preferred high-carbohydrate pellets.

-

Low-Effort: Consuming freely available, less-preferred standard lab chow from the bowl.[6]

-

-

The primary measures are the number of lever presses and the amount of chow consumed.

-

4. Drug Administration:

-

To Induce Deficit: Administer Tetrabenazine (TBZ) at 1.0 mg/kg, IP, 120 minutes prior to the behavioral test.[6] The vehicle for TBZ is 20% DMSO in 0.9% saline, titrated with HCl.[6]

-

To Test Efficacy: Administer this compound (1.25, 2.5, 5.0, or 10.0 mg/kg, IP) or vehicle 30 minutes before the test session.[6]

-

A within-subjects design is used, where each rat receives each drug combination once per week over several weeks.[6]

5. Data Analysis:

-

Analyze the number of lever presses and grams of chow consumed using a repeated-measures ANOVA.[6]

-

An increase in lever pressing and a decrease in chow intake following diclofensine administration (in TBZ-treated rats) indicates a reversal of the low-effort bias.[6]

Caption: Standardized workflow for in vivo rodent behavioral pharmacology studies.

Protocol 2: Evaluation of Antidepressant-Like Activity (Forced Swim Test)

The Forced Swim Test (FST) is a widely used model to screen for antidepressant efficacy by measuring behavioral despair.[7][8]

1. Animals:

-

Male mice (e.g., C57BL/6 or BALB/c, 25-30g) or rats (e.g., Sprague-Dawley, 250-300g).

-

Singly housed for at least 24 hours before testing.

2. Apparatus:

-

A transparent Plexiglas cylinder.

-

Fill the cylinder with water (23-25°C) to a depth where the animal cannot touch the bottom or escape (e.g., 15 cm for mice).[8][9]

3. Procedure:

-

Rat Protocol (Two-Day): [7]

-

Day 1 (Pre-test): Place each rat in the water-filled cylinder for a 15-minute conditioning session. This increases immobility on the test day.

-

Remove, dry thoroughly with a towel, and return to the home cage.

-

Day 2 (Test): Administer diclofensine (e.g., 5, 10, 20 mg/kg, IP) or vehicle 30-60 minutes before the test. Place the rat back in the cylinder for a 5-minute test session.[10]

-

-

Mouse Protocol (One-Day): [8]

-

Administer diclofensine or vehicle 30-60 minutes before the test.

-

Place the mouse in the cylinder for a single 6-minute session.[8]

-

4. Data Collection and Analysis:

-

Record the entire session with a video camera.

-

Score the duration of immobility during the last 4 minutes of the test (for mice) or the full 5 minutes (for rats).

-

Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.[9]

-

A significant decrease in immobility time for the diclofensine-treated group compared to the vehicle group is interpreted as an antidepressant-like effect.

-

Crucial Control: It is essential to run a separate locomotor activity test to ensure that the observed decrease in immobility is not a false positive caused by a general increase in motor stimulation.[7][11]

Protocol 3: Measurement of Spontaneous Locomotor Activity

This assay is used to assess the stimulant or sedative properties of a compound.[12]

1. Animals:

-

Male mice or rats, naive to the testing apparatus.

2. Apparatus:

-

An open-field arena (e.g., 40x40x40 cm) equipped with a grid of infrared photobeams (an actophotometer) to automatically detect movement.[12][13]

3. Procedure:

-

Allow animals to habituate to the testing room for at least 60 minutes.

-

Administer diclofensine (e.g., 1.25, 2.5, 5.0, 10.0 mg/kg, IP) or vehicle.

-

Place the animal in the center of the open-field arena 30 minutes post-injection.

-

Record activity for 30-60 minutes.

4. Data Collection and Analysis:

-

The system automatically records several parameters, including:

-

Analyze the data using an ANOVA to compare dose groups. An increase in these parameters suggests a CNS stimulant effect.[13]

Caption: How diclofensine is hypothesized to reverse tetrabenazine-induced deficits.

Protocol 4: In Vivo Microdialysis for Neurotransmitter Monitoring

This advanced technique allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.[15][16]

1. Animals and Surgery:

-

Male rats or mice.

-

Anesthetize the animal and place it in a stereotaxic frame.

-

Implant a guide cannula aimed at the brain region of interest (e.g., nucleus accumbens or prefrontal cortex).[17]

-

Allow the animal to recover for 4-7 days.[17]

2. Microdialysis Procedure:

-

On the day of the experiment, gently insert a microdialysis probe (with a 1-2 mm membrane) through the guide cannula.[17]

-

Place the animal in a testing chamber (which can be equipped for simultaneous locomotor activity recording).[18]

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 0.5-1.5 µL/min).[15]

-

Allow the system to stabilize and collect baseline samples (at least 3-4 consecutive samples with less than 10% variation). Samples are typically collected in 10-20 minute fractions.[15][18]

3. Drug Administration and Sample Collection:

-

Administer diclofensine or vehicle (IP).

-

Continue collecting dialysate samples for at least 2-3 hours post-injection to monitor the time course of neurotransmitter changes.

-

Immediately after collection, samples should be placed on dry ice or in a refrigerated autosampler and stored at -80°C until analysis.

4. Sample Analysis:

-

Analyze the concentration of dopamine, norepinephrine, and serotonin (and their metabolites) in the dialysate samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).[17]

-

Data are typically expressed as a percentage change from the average baseline concentration. A significant increase in monoamine levels following diclofensine administration would confirm its in vivo mechanism of action.

References

- 1. Diclofensine - Wikipedia [en.wikipedia.org]

- 2. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 3. Pilot trials with diclofensine, a new psychoactive drug in depressed patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Diclofensine [medbox.iiab.me]

- 5. Therapeutic efficacy and tolerance of diclofensine in psychoreactive depression--a double-blind comparison with placebo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. digitalcommons.lib.uconn.edu [digitalcommons.lib.uconn.edu]

- 7. researchgate.net [researchgate.net]

- 8. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. criver.com [criver.com]

- 11. (+)-CPCA - Wikipedia [en.wikipedia.org]

- 12. Comparison of methods for the assessment of locomotor activity in rodent safety pharmacology studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Expt 11 Effect of drugs on locomotor activity using actophotometer | PPTX [slideshare.net]

- 14. mdpi.com [mdpi.com]

- 15. Antidepressant activity: contribution of brain microdialysis in knock-out mice to the understanding of BDNF/5-HT transporter/5-HT autoreceptor interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Microdialysis in the mouse nucleus accumbens: a method for detection of monoamine and amino acid neurotransmitters with simultaneous assessment of locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. experts.azregents.edu [experts.azregents.edu]

Application Notes and Protocols: Diclofensine Hydrochloride in Effort-Based Decision-Making Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Diclofensine hydrochloride in preclinical studies of effort-based decision-making. Detailed protocols for key behavioral paradigms are provided, along with a summary of relevant quantitative data and visualizations of the underlying signaling pathway and experimental workflows.

Introduction

Diclofensine is a triple monoamine reuptake inhibitor (TRI) that blocks the reuptake of dopamine, norepinephrine, and serotonin.[1] Its relatively high affinity for the dopamine transporter (DAT) makes it a compound of interest for studying motivational deficits, as dopamine signaling is crucial for effort-related processing.[1][2] Effort-based decision-making tasks in animal models are valuable tools for investigating the neurobiology of motivation and for screening compounds that may treat motivational symptoms associated with psychiatric disorders like depression.[3][4][5]

This document outlines the application of Diclofensine in a rodent model of motivational dysfunction, specifically its ability to counteract effort-related deficits induced by the vesicular monoamine transporter 2 (VMAT2) inhibitor, tetrabenazine.[2]

Mechanism of Action

Diclofensine acts as a triple reuptake inhibitor, binding to the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). This inhibition leads to an increase in the extracellular concentrations of these neurotransmitters, thereby enhancing dopaminergic, noradrenergic, and serotonergic neurotransmission.[1][6] The dopaminergic action of Diclofensine is particularly relevant to its effects on effort-based decision-making, as mesolimbic dopamine pathways are critically involved in motivating and sustaining effortful behavior.[5]

Signaling Pathway of Diclofensine

Caption: Diclofensine's mechanism of action.

Data Presentation

The following tables summarize the quantitative data from a key study investigating the effects of Diclofensine on effort-based decision-making in a rat model of motivational deficit induced by tetrabenazine.[2]

Table 1: this compound and Vehicle Information

| Compound | Supplier | Vehicle Composition | Administration Route |

| This compound | AdooQ Bioscience | 10% DMSO, 15% Tween80, 75% 0.9% Saline | Intraperitoneal (IP) |

| Tetrabenazine (TBZ) | Tocris Bioscience | 20% DMSO, 80% Saline (pH adjusted to 3.5-4.0 with HCl) | Intraperitoneal (IP) |

Table 2: Experimental Dosing and Timing

| Drug | Doses (mg/kg) | Pre-treatment Time Before Testing |

| This compound | 1.25, 2.5, 5.0, 10.0 | 30 minutes |

| Tetrabenazine (TBZ) | 1.0 | 120 minutes |

Table 3: Summary of Behavioral Outcomes in the Fixed Ratio 5 (FR5)/Chow Feeding Choice Task

| Treatment Group | High-Effort Lever Presses (FR5) | Low-Effort Chow Intake | Key Finding |

| Vehicle | Baseline | Baseline | - |

| 1.0 mg/kg TBZ + Vehicle | Decreased | Increased | TBZ induces a low-effort bias.[2] |

| 1.0 mg/kg TBZ + 5.0 mg/kg Diclofensine | No significant change from TBZ + Vehicle | Decreased | Diclofensine at this dose reduces chow intake.[2] |

| 1.0 mg/kg TBZ + 10.0 mg/kg Diclofensine | Increased (partially reversed TBZ effect) | Decreased | Diclofensine at this dose increases high-effort choices.[2] |

Experimental Protocols

This section provides detailed methodologies for conducting effort-based decision-making studies with Diclofensine.

Protocol 1: Fixed Ratio 5 (FR5)/Chow Feeding Choice Task

This task assesses an animal's willingness to expend effort for a preferred reward (e.g., sucrose pellets) versus consuming a freely available, less preferred food (standard chow).[2]

1. Animals:

-

Species: Adult male Sprague-Dawley rats.[2]

-

Housing: Pair-housed in a temperature-controlled environment with a 12-hour light/dark cycle.[2]

-

Diet: Food-restricted to approximately 85% of their free-feeding body weight to motivate task performance. Water is available ad libitum.[2]

2. Apparatus:

-

Standard operant conditioning chambers equipped with:

-

A response lever.

-

A pellet dispenser that delivers a preferred food reward (e.g., 45-mg sucrose pellets).

-

A food bowl for freely available chow.

-

A house light.

-

3. Experimental Workflow:

Caption: Experimental workflow for the FR5/Chow task.

4. Detailed Procedure:

-

Habituation: Allow rats to explore the operant chamber for 30 minutes to reduce novelty-induced stress.

-

Lever Press Training (Continuous Reinforcement): Train rats to press the lever for a food pellet on a continuous reinforcement schedule (i.e., every lever press is rewarded). Sessions are typically 30 minutes long.

-

Fixed Ratio Training: Gradually increase the number of lever presses required to receive a reward, starting with a fixed ratio of 1 (FR1) and progressing to FR5.

-

Introduction of Concurrent Chow: Once stable responding on the FR5 schedule is achieved, introduce a pre-weighed amount of standard laboratory chow into the chamber. The rat can now choose between pressing the lever for the preferred pellets or eating the free chow. Training continues until a stable baseline of high lever pressing and low chow intake is established.

-

Drug Testing:

-

Administer tetrabenazine (1.0 mg/kg, IP) or its vehicle 120 minutes before the behavioral session.[2]

-

Administer Diclofensine (1.25, 2.5, 5.0, or 10.0 mg/kg, IP) or its vehicle 30 minutes before the session.[2]

-

Place the rat in the operant chamber for a 30-minute test session.

-

Record the number of lever presses, pellets earned, and the amount of chow consumed (by weighing the remaining chow).

-

5. Data Analysis:

-

The primary dependent variables are the number of lever presses on the FR5 schedule and the amount of chow consumed in grams.

-

Statistical analysis is typically performed using ANOVA to compare the effects of different drug treatments.

Protocol 2: Progressive Ratio (PR) Task

The progressive ratio task is used to measure the motivational value of a reward by determining the maximum amount of effort an animal is willing to exert to obtain it.

1. Animals and Apparatus:

-

Same as for the FR5/Chow Feeding Choice Task, but a concurrent food option is not always present.

2. Procedure:

-

Initial Training: Train the animal on fixed ratio schedules (e.g., FR1, FR5) to establish stable lever pressing.

-

Progressive Ratio Schedule: The response requirement to earn a reward increases after each reward is delivered. The sequence of ratios can be linear (e.g., 1, 2, 3, 4...) or exponential (e.g., 2, 4, 8, 16...).[2][7]

-

Breakpoint: The session typically ends when the animal fails to make a response for a set period (e.g., 5 minutes). The "breakpoint" is the last ratio completed and is the primary measure of motivation.

-

Drug Administration: Administer Diclofensine or vehicle at specified pre-treatment times before the PR session.

3. Data Analysis:

-

The main outcome measure is the breakpoint. Other measures can include the total number of lever presses and the session duration.

-

ANOVA is used to compare breakpoints across different treatment conditions.

Conclusion

This compound has demonstrated efficacy in preclinical models of effort-based decision-making, specifically in reversing the motivational deficits induced by tetrabenazine.[2] The protocols outlined in these application notes provide a framework for researchers to further investigate the potential of Diclofensine and other triple reuptake inhibitors as treatments for motivational dysfunction. The use of standardized and detailed behavioral paradigms is crucial for ensuring the reliability and reproducibility of findings in this area of research.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Measuring Motivation Using the Progressive Ratio Task in Adolescent Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. maze.conductscience.com [maze.conductscience.com]

- 4. An Automated T-maze Based Apparatus and Protocol for Analyzing Delay- and Effort-based Decision Making in Free Moving Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]